

Structural and Functional Profiling: 3-Hydroxy-N-(2-hydroxyethyl)benzamide vs. Salicylamide[1]

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Compound of Interest

Compound Name: 3-hydroxy-N-(2-hydroxyethyl)benzamide

CAS No.: 15788-99-5

Cat. No.: B177119

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Executive Summary

This guide provides a rigorous structural and physicochemical comparison between Salicylamide (a well-established analgesic) and **3-Hydroxy-N-(2-hydroxyethyl)benzamide** (a structural analog and functional intermediate).[1] While both share a hydroxybenzamide core, their substitution patterns (ortho vs. meta) and amide functionalization (primary vs. N-hydroxyethyl) dictate divergent solubility profiles, acid-base behaviors, and pharmacological potentials.[1]

- **Salicylamide (Ortho-isomer):** Characterized by a strong intramolecular hydrogen bond ("The Ortho Effect"), resulting in lower water solubility, higher lipophilicity, and CNS permeability.
- **3-Hydroxy-N-(2-hydroxyethyl)benzamide (Meta-isomer derivative):** Characterized by an "open" conformation and a hydrophilic ethanolamine tail.[1] This structure maximizes intermolecular hydrogen bonding with solvent, significantly increasing water solubility and altering metabolic stability.

Molecular Architecture & Physicochemical Profiling[1][2]

The distinct behaviors of these two compounds stem directly from their ability (or inability) to form intramolecular hydrogen bond networks.

Structural Comparison Table

Feature	Salicylamide	3-Hydroxy-N-(2-hydroxyethyl)benzamide
CAS Number	65-45-2	15788-99-5
Substitution Pattern	Ortho (1,2)	Meta (1,3)
Amide Type	Primary (-CONH ₂)	Secondary (-CONH-R)
Tail Group	None (-H)	Hydroxyethyl (-CH ₂ CH ₂ OH)
Molecular Weight	137.14 g/mol	181.19 g/mol
H-Bond Donors	2	3 (Phenol OH, Amide NH, Alkyl OH)
H-Bond Acceptors	2	3
LogP (Lipophilicity)	~1.28 (Moderate)	~0.3 - 0.6 (Predicted Low)
pKa (Phenolic)	8.2	~9.0 - 9.4 (Predicted)
Dominant Interaction	Intramolecular (Closed Ring)	Intermolecular (Solvent Interaction)

The "Ortho Effect" vs. The "Solvation Tail"[1]

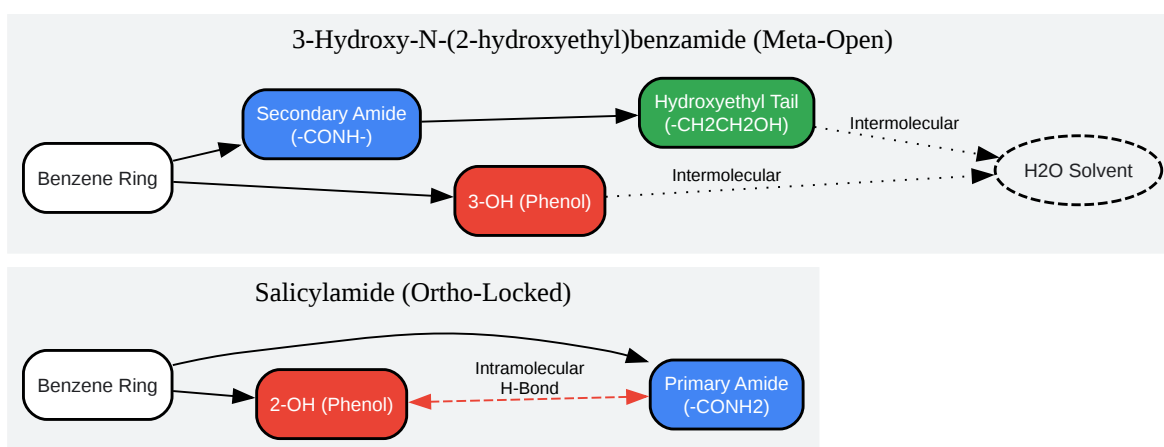
Salicylamide (The "Locked" Conformation): The phenolic hydroxyl group at the ortho position acts as a hydrogen bond donor to the carbonyl oxygen of the amide. This forms a pseudo-six-membered ring.[1]

- Consequence: This "hides" the polar groups from the solvent, effectively increasing the molecule's lipophilicity (higher LogP). This explains why Salicylamide is readily absorbed through the GI tract and penetrates the CNS.

3-Hydroxy-N-(2-hydroxyethyl)benzamide (The "Open" Conformation): The phenolic hydroxyl is at the meta position, too distant to bond with the amide.[1] Furthermore, the amide nitrogen is substituted with a 2-hydroxyethyl group.[1][2][3][4]

- Consequence: Both the phenolic OH and the tail's aliphatic OH are fully exposed to the solvent. The flexible hydroxyethyl tail acts as a "solvation anchor," drastically increasing water solubility and reducing membrane permeability compared to Salicylamide.

Structural Visualization (DOT Diagram)



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Figure 1: Structural connectivity contrasting the internal hydrogen bonding of Salicylamide with the solvent-exposed functional groups of the meta-isomer analog.

Synthetic Pathways[1]

Understanding the synthesis highlights the chemical stability and reactivity differences.

Salicylamide Synthesis

Mechanism: Aminolysis of esters.

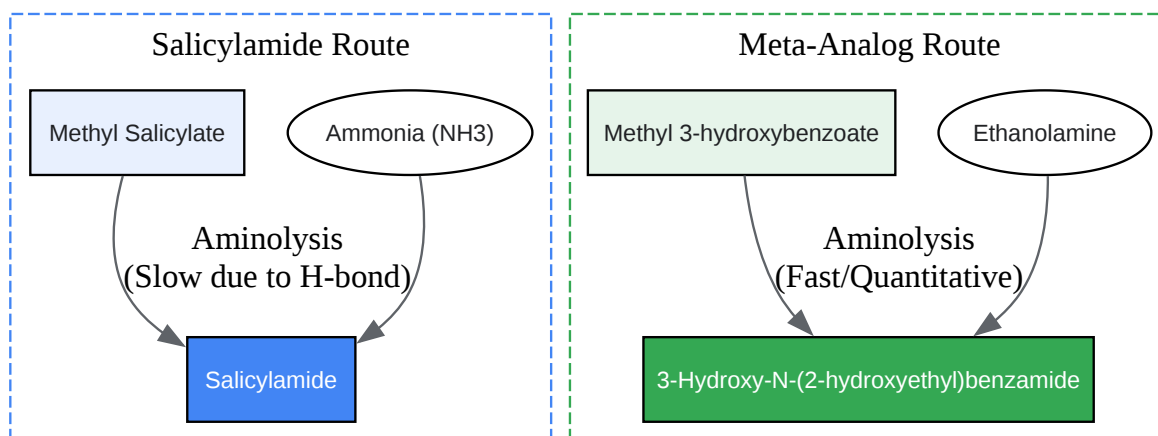
- Precursor: Methyl Salicylate (Wintergreen oil).
- Reagent: Ammonia (NH₃).
- Conditions: Moderate pressure/temperature. The reaction is slower than meta/para isomers because the internal hydrogen bond in methyl salicylate stabilizes the ester, making the carbonyl carbon less electrophilic.

3-Hydroxy-N-(2-hydroxyethyl)benzamide Synthesis

Mechanism: Nucleophilic Acyl Substitution (Aminolysis).[1]

- Precursor: Methyl 3-hydroxybenzoate.[1]
- Reagent: Ethanolamine (2-Aminoethanol).[1]
- Conditions: Heating (neat or in methanol). The meta-isomer ester is more reactive to aminolysis than the ortho-isomer because it lacks the stabilizing internal H-bond.[1]

Synthesis Workflow Diagram



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Figure 2: Comparative synthetic routes. The meta-isomer reaction is kinetically faster due to the absence of steric/electronic inhibition from an ortho-hydroxyl group.[1]

Experimental Protocols

The following protocols allow for the synthesis and differentiation of these compounds in a laboratory setting.

Protocol A: Synthesis of 3-Hydroxy-N-(2-hydroxyethyl)benzamide

Objective: To synthesize the meta-analog via direct aminolysis.[1]

- Reagents:
 - Methyl 3-hydroxybenzoate (1.0 eq, 15.2 g)[1]
 - Ethanolamine (3.0 eq, 18.3 g) - Excess acts as solvent and base.[1]
- Procedure:
 - Combine reactants in a round-bottom flask equipped with a magnetic stir bar.
 - Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]
 - Observation: The starting ester spot (high Rf) will disappear, replaced by a lower Rf spot (Product).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with Ethyl Acetate (100 mL) and wash with 1N HCl (30 mL) to remove excess ethanolamine.
 - Critical Step: The product is amphiphilic. If it does not extract well into EtOAc, salt the aqueous layer with NaCl or use n-Butanol.[1]
 - Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
- Purification:

- Recrystallize from a mixture of Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Comparative Hydrophilicity Assay (Shake-Flask)

Objective: To quantify the lipophilicity difference (LogP proxy) between the two compounds.

- Preparation:
 - Prepare a biphasic system: Octanol (saturated with water) and Water (saturated with octanol).
- Dissolution:
 - Dissolve 10 mg of Salicylamide in 5 mL of the Octanol phase.
 - Dissolve 10 mg of **3-Hydroxy-N-(2-hydroxyethyl)benzamide** in 5 mL of the Octanol phase (may require sonication due to lower solubility).
- Equilibration:
 - Add 5 mL of the Water phase to each vial.
 - Vortex vigorously for 5 minutes.
 - Centrifuge to separate phases.
- Analysis:
 - Sample the Octanol phase and Water phase for both compounds.
 - Analyze via HPLC (UV detection at 280 nm).
- Expected Result:
 - Salicylamide: >90% remains in the Octanol phase (High LogP).

- Meta-Analog: Significant partitioning (>50%) into the Water phase (Low LogP).[1]

Functional Implications[1][6]

Pharmacological Activity[1]

- Salicylamide: The lipophilic nature allows it to cross the blood-brain barrier (BBB), exerting central analgesic and antipyretic effects.[1] However, it is rapidly metabolized (glucuronidation) and has a short half-life.[1]
- **3-Hydroxy-N-(2-hydroxyethyl)benzamide**: Due to the polar tail and lack of internal H-bonding, this compound is unlikely to cross the BBB efficiently.[1] It is more likely to function as a peripheral agent or a metabolite. In cosmetic applications, this structure suggests utility as a humectant or a solubilizing agent for other actives, rather than a primary active ingredient.

Stability

- Hydrolysis: Both are amides and relatively stable at neutral pH. However, under basic conditions, Salicylamide is more resistant to hydrolysis than the meta-isomer due to the electronic repulsion of the ionized phenoxide ortho to the carbonyl.
- Oxidation: The phenolic groups in both are susceptible to oxidation (browning) upon prolonged exposure to air/light.

References

- PubChem.Salicylamide (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- PubChem.**3-Hydroxy-N-(2-hydroxyethyl)benzamide** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- NIST Chemistry WebBook.Benzamide, 2-hydroxy- (Salicylamide).[1] Available at: [\[Link\]](#)

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Sources

- [1. 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. vibrantpharma.com \[vibrantpharma.com\]](#)
- [3. N,N-Bis\(2-hydroxyethyl\)benzamide | C11H15NO3 | CID 94109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 3-fluoro-N-\(2-hydroxyethyl\)benzamide | C9H10FNO2 | CID 5203741 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural and Functional Profiling: 3-Hydroxy-N-(2-hydroxyethyl)benzamide vs. Salicylamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177119/docs#structural-and-functional-profiling-3-hydroxy-n-2-hydroxyethyl-benzamide-vs-salicylamide-1>]

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